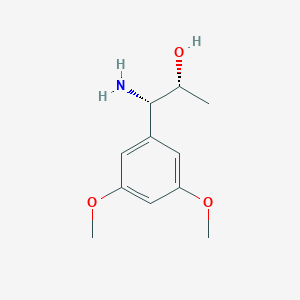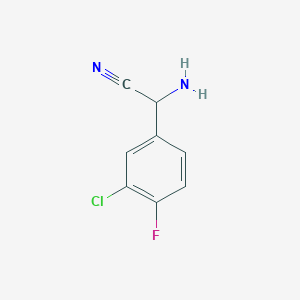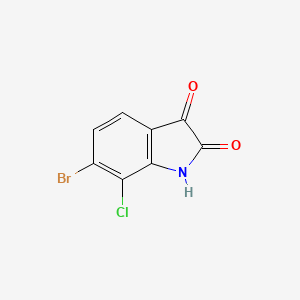
6-Bromo-2,4-dichloro-8-iodoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,4-dichloro-8-iodoquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2IN2 and a molecular weight of 403.83 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the quinazoline ring, making it a highly substituted and potentially reactive molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-8-iodoquinazoline typically involves multi-step reactions starting from quinazoline precursors. . For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using chlorine gas or thionyl chloride, and iodination using iodine or iodinating reagents like iodine monochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,4-dichloro-8-iodoquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
6-Bromo-2,4-dichloro-8-iodoquinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated quinazoline derivatives.
Industry: The compound can be used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,4-dichloro-8-iodoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the binding affinity and specificity of the compound towards its targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline: This compound has a similar structure but with a fluorine atom instead of a bromine atom.
6-Bromo-2,4-dichloroquinazoline: This compound lacks the iodine atom, making it less substituted compared to 6-Bromo-2,4-dichloro-8-iodoquinazoline.
Uniqueness
This compound is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. This high degree of halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a probe in biological studies .
Propriétés
Formule moléculaire |
C8H2BrCl2IN2 |
|---|---|
Poids moléculaire |
403.83 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H2BrCl2IN2/c9-3-1-4-6(5(12)2-3)13-8(11)14-7(4)10/h1-2H |
Clé InChI |
QQDIVALLUPYNPK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,5-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13051338.png)


![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)
![3-Bromo-5-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13051358.png)




![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)



